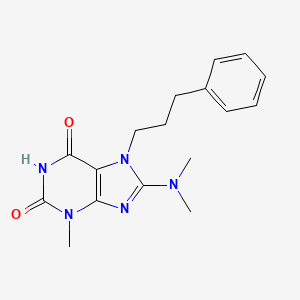

8-Dimethylamino-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

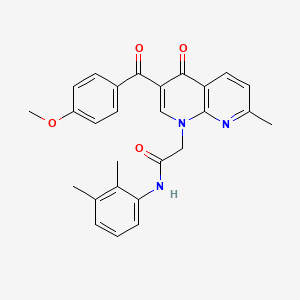

8-Dimethylamino-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It is widely used in scientific research for its ability to block the effects of dopamine on D1 receptors, which play a crucial role in various physiological and pathological processes.

Scientific Research Applications

Synthesis and Structural Studies

Synthetic Pathways and Derivatives : The synthesis of new thiadiazepino-fused purine diones, including the creation of compounds through multi-step syntheses, has been explored to develop potentially bioactive molecules. The process involves starting materials such as mercapto-dimethyl-dihydro-purine diones and various chlorides to yield complex purine systems with potential pharmaceutical applications (Hesek & Rybár, 1994).

Pharmacological Potential Exploration : Research has focused on diversifying the purine-2,6-dione structure to identify potent ligands for serotonin receptors, demonstrating the chemical versatility and potential therapeutic applications of such derivatives (Chłoń-Rzepa et al., 2013).

Unusual Reactions and Product Formation : Investigations into the reactions of bromo-substituted methyl-thietanyl-dihydro-purine diones with trisamine in specific solvents have revealed unexpected products, contributing to the understanding of nucleophilic substitution reactions in purine synthesis (Khaliullin & Shabalina, 2020).

Biological Activities and Applications

Cytotoxic Activities : The cytotoxic activities of carboxamide derivatives of benzo[naphthyridines], related structurally to purine diones, have been studied, showing potent effects against various cancer cell lines and indicating the potential of purine derivatives in cancer therapy (Deady et al., 2003).

Antitumor and Vascular Relaxing Effects : The antitumor activities and vascular relaxing effects of novel heterocyclic compounds derived from xanthine, showing the diverse pharmacological potentials of purine derivatives (Ueda et al., 1987).

Nuclear Magnetic Resonance Studies : Research on purine derivatives includes detailed NMR studies for structural elucidation, highlighting the significance of purine analogs in medicinal chemistry and pharmaceutical applications (Lorente-Macías et al., 2018).

properties

IUPAC Name |

8-(dimethylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-20(2)16-18-14-13(15(23)19-17(24)21(14)3)22(16)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZSEDUJAMSVDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)C)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641146 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

8-(Dimethylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2666612.png)

![N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2666613.png)

![1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2666616.png)

![3-(2,6-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2666618.png)

![6-Chloro-2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B2666620.png)

![N-[(3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]but-2-ynamide](/img/structure/B2666625.png)

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride](/img/structure/B2666634.png)

![1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2666635.png)